4-bromofuran-3-carbaldehyde
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Overview
Description
4-Bromofuran-3-carbaldehyde: is an organic compound with the molecular formula C(_5)H(_3)BrO(_2). It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the furan ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromofuran-3-carbaldehyde can be synthesized through several methods. One common method involves the bromination of furan-3-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the furan ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with amines to form amides or with thiols to form thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Bromofuran-3-carboxylic acid.
Reduction: 4-Bromofuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromofuran-3-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in antimicrobial and anticancer research.
Medicine: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-bromofuran-3-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The bromine atom can undergo substitution reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
3-Bromofuran: Similar to 4-bromofuran-3-carbaldehyde but with the bromine atom at the third position. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Furan-3-carbaldehyde: Lacks the bromine atom and is used in organic synthesis as a building block for various compounds.
4-Bromofuran-2-carbaldehyde: Similar structure but with the aldehyde group at the second position. It is used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo selective reactions makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
164513-46-6 |
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Molecular Formula |
C5H3BrO2 |
Molecular Weight |
175 |
Purity |
95 |
Origin of Product |
United States |
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